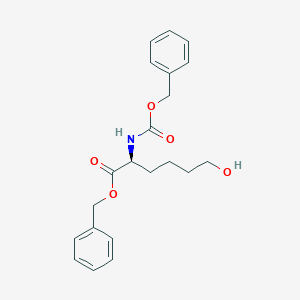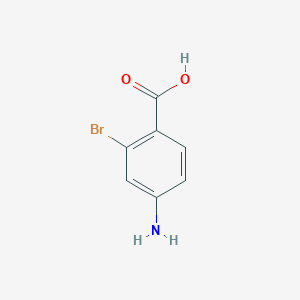
3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester
Übersicht
Beschreibung
3-Bodipy-propanoylaminocaproic acid, N-hydroxysuccinimide ester (3-BPA-NHS) is a novel organometallic compound that has been used in a variety of scientific research applications. 3-BPA-NHS has been shown to have a wide range of biological activities, including in vivo and in vitro applications. This compound has been used in studies to investigate the mechanism of action, biochemical and physiological effects, and pharmacodynamics of various compounds.
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden
BODIPY FL-X ist eine aminreaktive fluoreszierende Sonde . Es wurde verwendet, um Proteine zu visualisieren, die auf PVDF-Membranen mit geringen Anregungsmaxima bei 300-360 nm, einem primären Anregungsmaximum bei 504 nm und einem Emissionsmaximum bei 511 nm immobilisiert sind .
Bioimaging
BODIPY-Sonden sind der Mittelpunkt der heutigen Zeit und Fluorophore, die große Bewunderung und Aufmerksamkeit verdienen, da sie das Versprechen bieten, das sonst noch junge, nicht-invasive Diagnosewerkzeug von Klinikern voranzutreiben: Bioimaging .
Chemosensorik
Die Identifizierung und Quantifizierung von Analyten in Lösungen, in vitro oder in vivo unter Verwendung von BODIPY-Sonden hat sich mit bemerkenswertem Erfolg gezeigt .
Photodynamische Therapie
BODIPY-Derivate wurden in Bereichen wie der photodynamischen Therapie eingesetzt .
Krebsbehandlung
In den letzten zehn Jahren haben sich BODIPY-basierte Moleküle sogar als Kandidaten für Krebsbehandlungen herauskristallisiert .
Protein- oder Antikörperkonjugation
Der NHS-Ester (oder Succinimidyl-Ester) von BODIPY™ FL-X ist das beliebteste Werkzeug, um den Farbstoff an ein Protein oder einen Antikörper zu konjugieren .
Solar-Energieumwandlung
BODIPY-Farbstoffe wurden als Solar-Energieumwandlungsmittel in organischen Photovoltaik eingesetzt .
Photokatalyse
BODIPY-Farbstoffe wurden auch in der Photokatalyse eingesetzt .
Jede dieser Anwendungen nutzt die einzigartigen Eigenschaften von BODIPY FL-X, einschließlich seiner starken Absorption und Emission im sichtbaren und nahinfraroten Bereich des elektromagnetischen Spektrums, seiner starken Fluoreszenz und seiner überragenden Photostabilität
Wirkmechanismus
Target of Action
The primary targets of BODIPY FL-X are proteins, specifically the amine groups present in proteins . The compound is an amine-reactive fluorescent probe, meaning it can bind to these amine groups and form covalent bonds .
Mode of Action
BODIPY FL-X interacts with its targets through a process known as covalent coupling . The compound contains a succinimidyl ester group, which reacts with the amine groups in proteins to form a covalent bond . This reaction results in the protein being labeled with the BODIPY FL-X molecule, allowing it to be visualized under fluorescence .
Biochemical Pathways
The exact biochemical pathways affected by BODIPY FL-X can vary depending on the specific proteins it is bound to. One common application is in the visualization of proteins immobilized on pvdf membranes . This can be useful in various biochemical assays and techniques, such as Western blotting .
Pharmacokinetics
It’s known that the compound is soluble in chloroform and methanol , which could potentially influence its bioavailability.
Result of Action
The primary result of BODIPY FL-X’s action is the creation of fluorescently labeled proteins. These proteins can be visualized under fluorescence, with BODIPY FL-X exhibiting a primary excitation peak at 504 nm and an emission maximum at 511 nm . This allows researchers to track the location and movement of these proteins in biological systems.
Biochemische Analyse
Biochemical Properties
BODIPY FL-X is an amine-reactive fluorescent probe . It has been used to visualize proteins immobilized on PVDF membranes . The nature of these interactions is primarily through the amine-reactive property of BODIPY FL-X .
Cellular Effects
The cellular effects of BODIPY FL-X are primarily observed through its role as a fluorescent probe. It aids in the visualization of proteins, thereby playing a crucial role in understanding protein function and cellular processes .
Molecular Mechanism
The molecular mechanism of BODIPY FL-X involves its ability to bind to proteins and other biomolecules through its amine-reactive property . This allows it to serve as a fluorescent probe, enabling the visualization of these biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, BODIPY FL-X has been used to increase the hydrophobicity and detectability of amino acids in transient trapping-micellar electrokinetic chromatography
Metabolic Pathways
Its primary known function is as a fluorescent probe for visualizing proteins .
Transport and Distribution
Its primary known function is as a fluorescent probe for visualizing proteins .
Subcellular Localization
Its primary known function is as a fluorescent probe for visualizing proteins .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BF2N4O5/c1-16-14-17(2)29-20(16)15-19-8-7-18(30(19)25(29,26)27)9-10-21(32)28-13-5-3-4-6-24(35)36-31-22(33)11-12-23(31)34/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWACOFBGFAKYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BF2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514883 | |
| Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217190-09-5 | |
| Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)



![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)



![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)




